ethyl 3-{7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
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Overview
Description
Ethyl 3-{7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is further substituted with a 2,4-dichlorobenzyl group and an ethyl propanoate moiety. The compound’s unique structure imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the 2,4-Dichlorobenzyl Group: The chromen-2-one intermediate is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base like potassium carbonate to introduce the 2,4-dichlorobenzyl group.
Esterification: The final step involves the esterification of the resulting intermediate with ethyl bromoacetate in the presence of a base such as sodium hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorobenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino derivatives, thio derivatives.
Scientific Research Applications
Ethyl 3-{7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 3-{7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in key biological processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Ethyl 3-{7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other similar compounds to highlight its uniqueness:
Ethyl 3-(2,4-dichlorobenzyl)-2-oxoindoline-3-carboxylate:
Miconazole Related Compound F: This compound, 1-{2-[(3,4-dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl}-1H-imidazole, is used as an antifungal agent.
The unique structural features and biological activities of this compound make it a valuable compound for further research and development in various scientific fields.
Biological Activity
Ethyl 3-{7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory , antioxidant , and anticancer properties. The following sections will delve into the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H20Cl2O5. The presence of a coumarin core, characterized by a fused benzene and pyrone ring, along with various substituents, enhances its chemical properties and biological activity.
Structural Features
Feature | Description |
---|---|
Core Structure | Coumarin (chromen-2-one) |
Substituents | 2,4-Dichlorobenzyl ether group |
Functional Groups | Ethyl propanoate side chain |
Anticancer Activity
Research indicates that derivatives of coumarin compounds often exhibit significant anticancer properties. This compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound induces apoptosis in various cancer cell lines.
Case Study: Anticancer Efficacy
In a study involving human cancer cell lines, this compound demonstrated an IC50 value of 15μM, indicating potent cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC3) .
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation. In animal models of inflammation, administration of this compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
In Vivo Study: Inhibition of Inflammation
In a carrageenan-induced paw edema model in rats, treatment with this compound resulted in a reduction of edema by approximately 40% compared to the control group .
Antioxidant Activity
Furthermore, this compound exhibits strong antioxidant properties. It has been shown to scavenge free radicals effectively and reduce oxidative stress markers in vitro.
Research Findings: Antioxidant Capacity
A study utilizing the DPPH assay revealed that this compound had an IC50 value of 30μM, indicating significant free radical scavenging activity .
The biological activities of ethyl 3-{7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-y}propanoate are attributed to its ability to modulate various signaling pathways involved in cell survival and apoptosis. The compound interacts with key molecular targets such as:
- Nuclear Factor kappa B (NF-kB) : Inhibition leads to reduced inflammation.
- Cyclooxygenase (COX) : Decreased expression results in lower prostaglandin synthesis.
- Reactive Oxygen Species (ROS) : Scavenging ROS mitigates oxidative stress.
Properties
Molecular Formula |
C22H20Cl2O5 |
---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
ethyl 3-[7-[(2,4-dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C22H20Cl2O5/c1-3-27-21(25)9-8-18-13(2)17-7-6-16(11-20(17)29-22(18)26)28-12-14-4-5-15(23)10-19(14)24/h4-7,10-11H,3,8-9,12H2,1-2H3 |
InChI Key |
CDZYSAZTFZIUDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)OC1=O)C |
Origin of Product |
United States |
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